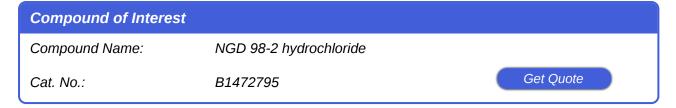


NGD 98-2 Hydrochloride: A Technical Overview of its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD 98-2 hydrochloride is a high-affinity, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Developed by Neurogen Corporation, it emerged from a research program aimed at discovering novel treatments for stress-related disorders. This technical guide provides a comprehensive overview of the discovery and development history of NGD 98-2, detailing its pharmacological properties, preclinical efficacy, and the trajectory of its development. Quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are visually represented.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor subtype is predominantly expressed in the brain and is considered a primary target for therapeutic intervention in stress-related conditions such as anxiety and depression. NGD 98-2 was developed as a small molecule antagonist of the CRF1 receptor with the potential to mitigate the downstream effects of CRF signaling.

Discovery and Synthesis

NGD 98-2, chemically known as N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine hydrochloride, was identified through a



medicinal chemistry program at Neurogen Corporation. The discovery and initial characterization of NGD 98-2 were detailed by Hodgetts et al. in the Journal of Medicinal Chemistry in 2011.[1] The synthesis of NGD 98-2 was achieved through an efficient 5-step process that did not require chromatographic purification.[1]

While the specific, step-by-step synthesis protocol is not fully detailed in publicly available literature, the key publication outlines the general synthetic methodologies developed for a series of pyrazine-based CRF1 receptor antagonists.[1]

Pharmacological Profile Mechanism of Action

NGD 98-2 acts as a potent and selective antagonist at the CRF1 receptor. By binding to this receptor, it blocks the actions of endogenous CRF, thereby attenuating the stress response cascade.

Signaling Pathway of CRF1 Receptor and Inhibition by NGD 98-2



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Caption: CRF1 receptor signaling cascade and the inhibitory action of NGD 98-2.

In Vitro Binding Affinity



NGD 98-2 demonstrates high affinity for the CRF1 receptor. The inhibitory constant (Ki) has been determined for both human and rat receptors.

Receptor	Species	Ki (nM)	Reference
CRF1	Human	1.0	[2]
CRF1	Rat	9.8	[2]

Preclinical Development In Vivo Efficacy

Preclinical studies in rodents have demonstrated the in vivo efficacy of NGD 98-2 in models of stress and anxiety.



Model	Species	Endpoint	Route	Dose/IC5 0	Effect	Referenc e
CRF- induced Locomotor Activity	Rat	Locomotor Activity	Oral	10 mg/kg	Significant antagonis m	[3]
Restraint Stress- induced ACTH Release	Rat	Plasma ACTH	Oral	Dose- dependent	Reduction in ACTH increase	[3]
CRF- induced Fecal Pellet Output	Rat	Fecal Pellet Output	Oral	IC50 = 15.7 mg/kg	Reduction in fecal pellet output	[4]
Water Avoidance Stress- induced Fecal Pellet Output	Rat	Fecal Pellet Output	Oral	30 mg/kg	23-53% decrease	[4]

Pharmacokinetics

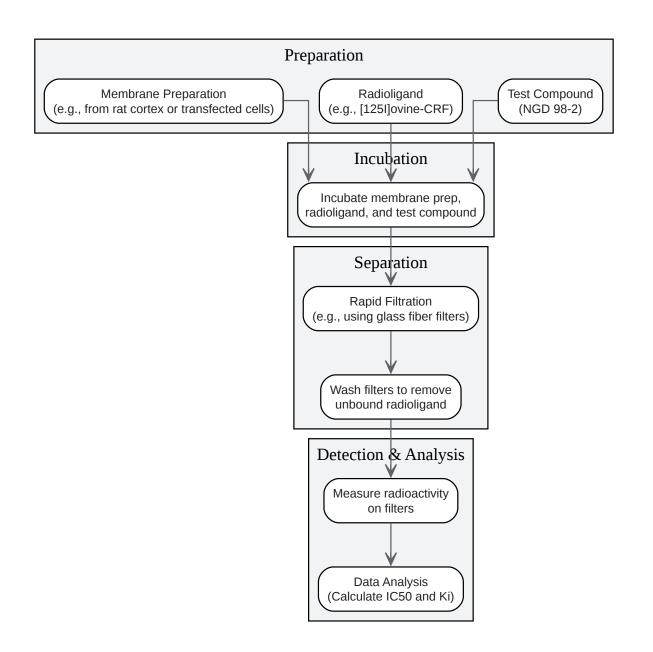
NGD 98-2 is characterized as being orally bioavailable and brain penetrant.[1] However, specific pharmacokinetic parameters such as half-life, Cmax, and oral bioavailability percentage are not consistently reported in the available literature.

Experimental Protocols CRF1 Receptor Radioligand Binding Assay



This protocol outlines a general method for determining the binding affinity of a compound to the CRF1 receptor.

Radioligand Binding Assay Workflow



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Caption: General workflow for a CRF1 receptor radioligand binding assay.



Methodology:

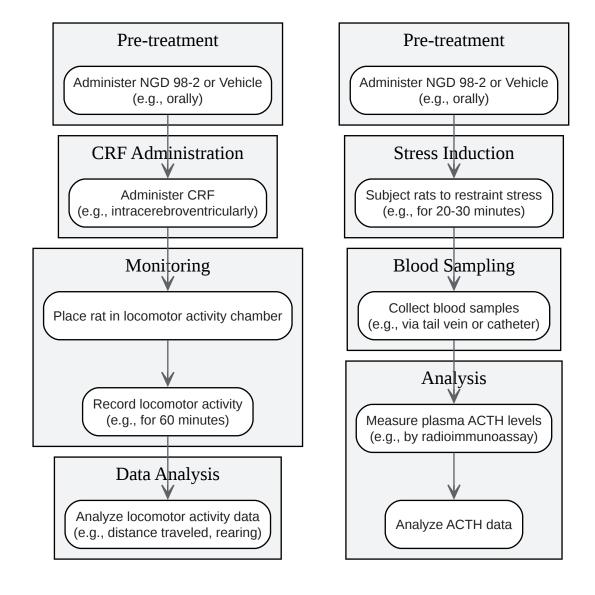
- Membrane Preparation: Membranes are typically prepared from rat cortical tissue or from cell lines stably expressing the human CRF1 receptor. The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
- Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]ovine-CRF, is used at a concentration near its Kd.
- Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (NGD 98-2). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1 receptor antagonist.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.
- Detection and Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

CRF-induced Locomotor Activity in Rats

This protocol describes a general procedure to assess the ability of a CRF1 receptor antagonist to block CRF-induced hyperactivity.

CRF-induced Locomotor Activity Experimental Workflow





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